D-Galactosamine pentaacetate
Overview
Description
D-Galactosamine pentaacetate is an organic compound with the chemical formula C16H23NO10 and a molecular weight of 389.35 g/mol . It is a white crystalline solid that is stable at room temperature. This compound is primarily used in biochemical and biomedical research as an important reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galactosamine pentaacetate is typically synthesized from D-galactosamine. The process involves the acetylation of D-galactosamine using acetic anhydride in the presence of a catalyst . The reaction conditions include maintaining a temperature range of -5°C to 5°C and using an organic solvent with a pKa of 5-12 at 25°C . The reaction proceeds through the formation of intermediate acetylated products, which are further acetylated to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of D-galactolipin and vinyl acetate as raw materials. Anhydrous sodium acetate is used as a catalyst, and the reaction is carried out in a mixed solvent of toluene and benzene . The reaction mixture is evaporated under reduced pressure, filtered, and washed with ethanol. The final product is dried under vacuum to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: D-Galactosamine pentaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler derivatives.
Substitution: It can undergo nucleophilic substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various acetylated derivatives and deacetylated forms of D-Galactosamine .
Scientific Research Applications
D-Galactosamine pentaacetate has several applications in scientific research:
Synthesis of Glycosaminoglycans: It is a key building block for synthesizing glycosaminoglycans like chondroitin sulfate and hyaluronic acid, which are crucial for cell signaling and tissue repair.
Liver Toxicity Models: It is used to induce liver damage in experimental animal models, mimicking acute liver failure in humans.
Glycosylation Studies: It acts as a precursor in the synthesis of glycoproteins and glycolipids, important for studying glycosylation processes.
Chemical Research: It is used as an intermediate in synthesizing more complex carbohydrates and glycoconjugates due to its stability and ease of handling.
Mechanism of Action
D-Galactosamine pentaacetate exerts its effects primarily through its role in biochemical pathways:
Hepatotoxicity: It induces liver damage by depleting the energy source of hepatocytes. This disrupts hepatocyte metabolism and glycogen synthesis, causing liver cell damage.
Pro-inflammatory Pathways: Overexpression of pro-inflammatory cytokines such as tumor necrosis factor (TNFα) and inducible nitric oxide synthase (iNOS) also contributes to its hepatotoxic effects.
Comparison with Similar Compounds
N-Acetyl-D-galactosamine: A derivative of D-Galactosamine, used in similar biochemical applications.
D-Galactose pentaacetate: Another acetylated sugar with similar stability and handling properties.
Uniqueness: D-Galactosamine pentaacetate is unique due to its specific acetylation pattern, which enhances its stability and makes it a preferred intermediate in chemical synthesis. Its ability to induce hepatotoxicity in experimental models also sets it apart from other similar compounds .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-IWQYDBTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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